molecular formula C36H45N5O5S B1262438 Beclabuvir

Beclabuvir

Cat. No.: B1262438
M. Wt: 659.8 g/mol
InChI Key: ZTTKEBYSXUCBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beclabuvir is an antiviral drug used for the treatment of hepatitis C virus (HCV) infection. It is a non-nucleoside inhibitor of the NS5B RNA-dependent RNA polymerase, which is essential for the replication of the hepatitis C virus. This compound has been studied in clinical trials and is often used in combination with other antiviral agents such as asunaprevir and daclatasvir to enhance its efficacy .

Preparation Methods

The synthesis of beclabuvir involves a convergent approach that includes the use of asymmetric catalysis to generate a chiral cyclopropane fragment. This fragment is then coupled with an indole fragment via alkylation. Subsequent palladium-catalyzed intramolecular direct arylation efficiently builds the central seven-membered ring. The entire process consists of 12 linear steps with five isolations, resulting in an overall yield of 8% .

Chemical Reactions Analysis

Beclabuvir undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .

Scientific Research Applications

Beclabuvir has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Beclabuvir acts as an allosteric inhibitor that binds to thumb site 1 of the hepatitis C virus NS5B RNA-dependent RNA polymerase. This binding inhibits the activity of the polymerase, preventing the replication of the virus. The molecular targets involved include the NS5B polymerase, and the pathways affected are those related to viral RNA synthesis .

Comparison with Similar Compounds

Beclabuvir is unique among antiviral agents due to its specific mechanism of action and its use in combination therapies. Similar compounds include:

Properties

IUPAC Name

19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N5O5S/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTKEBYSXUCBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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